molecular formula C10H6N2O6 B3039160 N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide CAS No. 209324-66-3

N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide

Cat. No.: B3039160
CAS No.: 209324-66-3
M. Wt: 250.16 g/mol
InChI Key: LJBUHBUTQGVGLE-UHFFFAOYSA-N
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Description

N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide is a chemical compound with the molecular formula C10H6N2O6 and a molecular weight of 250.16 g/mol . . This compound is characterized by the presence of a nitro group and a dioxo-dihydroisobenzofuran moiety, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

3-Acetamido-4-nitrophthalic anhydride is primarily used as a building block or intermediate for the synthesis of diaminofluorescein derivatives . Diaminofluorescein derivatives are commonly used in biological research as fluorescent probes, which can bind to specific targets and emit fluorescence, allowing researchers to visualize and track these targets within biological systems .

Mode of Action

This moiety can interact with its targets, leading to changes in fluorescence that can be detected and measured .

Biochemical Pathways

The specific biochemical pathways affected by 3-Acetamido-4-nitrophthalic anhydride would depend on the particular diaminofluorescein derivative that it is used to synthesize and the targets of that derivative. Diaminofluorescein derivatives are often used to study various cellular processes, including signal transduction, gene expression, and protein function .

Pharmacokinetics

The pharmacokinetics of 3-Acetamido-4-nitrophthalic anhydride, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a chemical intermediate, it is typically used in controlled laboratory settings rather than administered in vivo. Its bioavailability would likely depend on the specific conditions of its use, including the solvent used and the method of administration .

Result of Action

The result of the action of 3-Acetamido-4-nitrophthalic anhydride is the synthesis of diaminofluorescein derivatives. These derivatives can bind to their targets and emit fluorescence, providing a powerful tool for visualizing and studying various biological processes .

Action Environment

The action of 3-Acetamido-4-nitrophthalic anhydride can be influenced by various environmental factors. For example, it is soluble in DMSO , which can affect its reactivity and stability. Additionally, it should be protected from light and moisture, and it is stable for at least 2 years when stored at +4°C . These factors can all influence the efficacy of 3-Acetamido-4-nitrophthalic anhydride in the synthesis of diaminofluorescein derivatives.

Biochemical Analysis

Biochemical Properties

3-Acetamido-4-nitrophthalic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of fluorescent derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of diaminofluorescein derivatives, which are important for detecting nitric oxide in biological systems . The interactions between 3-Acetamido-4-nitrophthalic anhydride and these biomolecules are primarily based on its ability to form stable complexes and undergo specific chemical transformations.

Cellular Effects

3-Acetamido-4-nitrophthalic anhydride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s role in the synthesis of diaminofluorescein derivatives allows it to be used in fluorescence microscopy to study cellular processes involving nitric oxide . This can lead to insights into how cells respond to different stimuli and regulate their metabolic activities.

Molecular Mechanism

The molecular mechanism of 3-Acetamido-4-nitrophthalic anhydride involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to form specific interactions with target molecules, leading to the desired biochemical outcomes . For instance, its role in the synthesis of diaminofluorescein derivatives involves specific chemical reactions that result in the formation of fluorescent compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Acetamido-4-nitrophthalic anhydride change over time. The compound is stable for at least two years when stored at +4°C, protected from light and moisture . Over time, its stability and degradation can influence its long-term effects on cellular function. In in vitro and in vivo studies, the compound’s stability ensures consistent results, making it a reliable reagent for biochemical research.

Dosage Effects in Animal Models

The effects of 3-Acetamido-4-nitrophthalic anhydride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses could lead to significant biochemical changes. It is important to determine the threshold effects and any toxic or adverse effects at high doses to ensure safe and effective use in research . Studies on dosage effects help in understanding the compound’s pharmacokinetics and pharmacodynamics.

Metabolic Pathways

3-Acetamido-4-nitrophthalic anhydride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its chemical transformations. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells . Understanding the metabolic pathways of this compound is crucial for its application in biochemical research and drug development.

Transport and Distribution

The transport and distribution of 3-Acetamido-4-nitrophthalic anhydride within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its effectiveness and specificity in biochemical reactions.

Subcellular Localization

The subcellular localization of 3-Acetamido-4-nitrophthalic anhydride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding its subcellular localization is important for optimizing its use in biochemical assays and experiments.

Chemical Reactions Analysis

N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(5-nitro-1,3-dioxo-2-benzofuran-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O6/c1-4(13)11-8-6(12(16)17)3-2-5-7(8)10(15)18-9(5)14/h2-3H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBUHBUTQGVGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC2=C1C(=O)OC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Acetamido-4-nitrophthalic acid (0.538 g, 2.00 mmol) was dissolved in acetic anhydride (10 ml) at 80° C., and the solution was added with acetyl chloride (1 ml) and stirred for 2 hours. The solvent was evaporated, and a small amount of anhydrous dichloromethane was added to the residue, and precipitates were collected by filtration to obtain the title compound (0.29 g, 58%).
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58%

Synthesis routes and methods II

Procedure details

2,3-Dimethyl-6-nitroaniline was acetylated in acetic acid by using 1 equivalence of acetic anhydride, and the product was recrystallized from ethanol. The resulting 3-acetamido-4-nitroxylene was dissolved in boiled water containing magnesium sulfate. To the solution, 6 equivalences of potassium permanganate suspended in water was added in several portions, and the solution was refluxed until purple color disappeared. The hot reaction mixture was filtered and cooled, and then the filtrate was made acidic with hydrochloric acid and extracted with ethyl acetate. The resulting 3-acetamido-4-nitrophthalic acid was dehydrated in acetic anhydride using acetyl chloride. The reaction mixture was concentrated under reduced pressure, and then a small quantity of anhydrous methylene chloride was added to the residue and the deposited solid was collected by filtration to obtain 3-acetamido-4-nitrophthalic anhydride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide
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N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide
Reactant of Route 3
N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide
Reactant of Route 4
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N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide
Reactant of Route 5
N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide
Reactant of Route 6
N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide

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